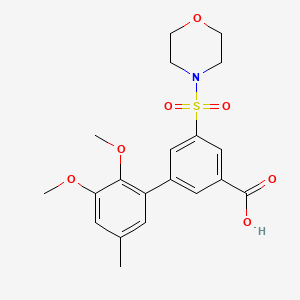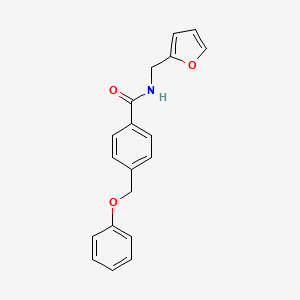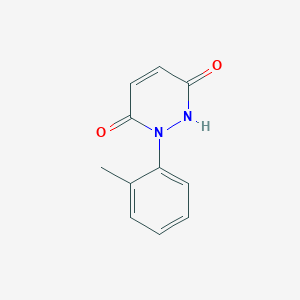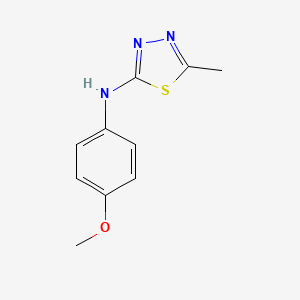![molecular formula C15H23N3O3S B5372851 N-{4-[(4-propyl-1-piperazinyl)sulfonyl]phenyl}acetamide](/img/structure/B5372851.png)
N-{4-[(4-propyl-1-piperazinyl)sulfonyl]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(4-propyl-1-piperazinyl)sulfonyl]phenyl}acetamide, commonly known as PSB-1115, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonamide compounds and has been found to have promising properties for the treatment of various diseases.
作用機序
The exact mechanism of action of PSB-1115 is not fully understood. However, it has been found to act as an inhibitor of the enzyme carbonic anhydrase IX (CA IX). This enzyme is overexpressed in several types of cancer cells and plays a crucial role in the growth and survival of these cells. By inhibiting the activity of CA IX, PSB-1115 can potentially inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
PSB-1115 has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of CA IX, which can potentially lead to the inhibition of cancer cell growth and proliferation. Additionally, PSB-1115 has been found to have anti-inflammatory properties and can potentially reduce inflammation in the body. It has also been found to have hypoglycemic properties and can potentially reduce blood glucose levels in diabetic patients.
実験室実験の利点と制限
PSB-1115 has several advantages for lab experiments. It is a small molecule drug that can easily penetrate cell membranes and reach its target. It has also been extensively studied and its properties are well understood. However, there are also some limitations to its use in lab experiments. It can be difficult to synthesize and purify, which can make it expensive and time-consuming to use in experiments.
将来の方向性
There are several future directions for the study of PSB-1115. One potential direction is the development of more efficient synthesis methods that can reduce the cost and time required for its production. Additionally, further studies are needed to fully understand the mechanism of action of PSB-1115 and its potential therapeutic applications. Further studies are also needed to investigate the safety and efficacy of PSB-1115 in clinical trials. Finally, the potential use of PSB-1115 in combination with other drugs for the treatment of various diseases should be investigated.
合成法
The synthesis of PSB-1115 is a complex process that involves several steps. The initial step involves the reaction of piperazine with 4-bromobenzenesulfonyl chloride, which results in the formation of 4-(piperazin-1-yl)benzenesulfonyl chloride. The next step involves the reaction of this compound with 4-aminoacetophenone, which leads to the formation of PSB-1115.
科学的研究の応用
PSB-1115 has been extensively studied for its potential therapeutic applications. It has been found to have promising properties for the treatment of various diseases such as cancer, diabetes, and inflammation. Several scientific studies have been conducted to investigate the efficacy and safety of PSB-1115 in the treatment of these diseases.
特性
IUPAC Name |
N-[4-(4-propylpiperazin-1-yl)sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-3-8-17-9-11-18(12-10-17)22(20,21)15-6-4-14(5-7-15)16-13(2)19/h4-7H,3,8-12H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEWHRTWQSQQRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-butyryl-6-ethyl-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5372769.png)

![(3S*,5R*)-1-(3-methylbenzyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5372778.png)

![4-(hydroxymethyl)-1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]piperidin-4-ol](/img/structure/B5372802.png)
![3-(4-ethyl-1H-pyrazol-5-yl)-1-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B5372803.png)
![4-ethyl-2-methyl-5-{[1-(3-pyrazin-2-ylpropanoyl)piperidin-4-yl]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5372830.png)
![(3aR*,5R*,6S*,7aS*)-2-[3-(2-furyl)-3-phenylpropanoyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5372843.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5372844.png)



![rel-(4aS,8aR)-6-(N-cyclopentyl-N-methylglycyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5372879.png)
![5-{[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-2-methoxyphenol](/img/structure/B5372886.png)